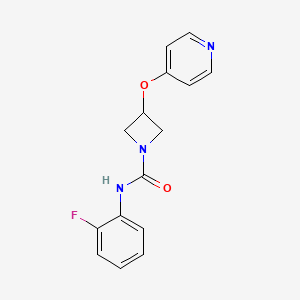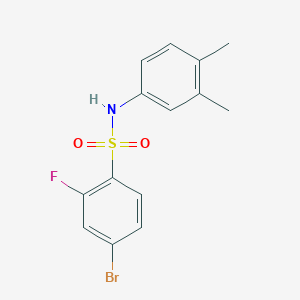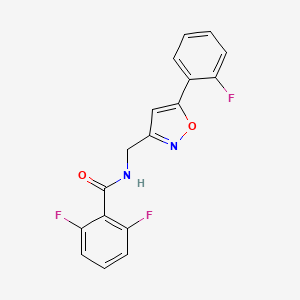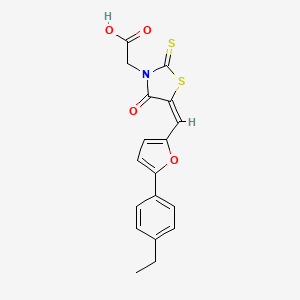![molecular formula C14H19FN2O3 B2441621 tert-Butyl-N-{[(5-Fluor-2-methylphenyl)carbamoyl]methyl}carbamat CAS No. 1390298-34-6](/img/structure/B2441621.png)
tert-Butyl-N-{[(5-Fluor-2-methylphenyl)carbamoyl]methyl}carbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a fluorinated aromatic ring
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for drug development .
Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its stability and reactivity make it suitable for incorporation into various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated aromatic isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Hydroxylated aromatic derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized aromatic compounds.
Wirkmechanismus
The mechanism of action of tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom on the aromatic ring enhances its binding affinity to specific targets, making it effective in modulating biological pathways. The carbamate group can also participate in covalent bonding with nucleophilic residues in enzymes, leading to inhibition or activation of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
- tert-butyl N-[(2-methylphenyl)carbamoyl]methylcarbamate
Comparison: tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination enhances its reactivity and binding affinity compared to similar compounds that lack these substituents. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group provides steric hindrance, influencing its interaction with molecular targets .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9-5-6-10(15)7-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSZCMXQBDIACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2441541.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441542.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2441544.png)
![Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2441545.png)
![ethyl 4-[4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2441546.png)
![2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2441548.png)
![2-(2-Nitrophenyl)dibenzo[b,d]furan](/img/structure/B2441551.png)

![5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2441557.png)


![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate](/img/structure/B2441561.png)
